molecular formula C11H22N2O2 B2563976 (3R)-3-(Boc-amino)-3-methylpiperidine CAS No. 1169762-18-8

(3R)-3-(Boc-amino)-3-methylpiperidine

Cat. No.: B2563976
CAS No.: 1169762-18-8
M. Wt: 214.309
InChI Key: IKLFTJQKKCELGD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(Boc-amino)-3-methylpiperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position of the piperidine ring

Scientific Research Applications

Chemistry: (3R)-3-(Boc-amino)-3-methylpiperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of piperidine-based scaffolds in medicinal chemistry.

Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

Target of Action

The primary target of the compound (3R)-3-(Boc-amino)-3-methylpiperidine is the amino group in various organic compounds . The compound is used as a protecting group for amines during chemical reactions . The tert-butyloxycarbonyl (Boc) group in the compound protects the amino group from reacting, allowing for transformations of other functional groups .

Mode of Action

This compound interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The Boc group is added to the amine through the precursor Di-tert-butyl decarbonate, which acts as a great electrophile for the nucleophilic addition of the amine .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amino groups during chemical reactions . The compound allows for the transformation of other functional groups without the interference of the amino group . This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The compound’s use as a protecting group suggests that its bioavailability would be dependent on the specific conditions of the chemical reactions it is used in .

Result of Action

The result of the action of this compound is the successful protection of the amino group during chemical reactions . This allows for the transformation of other functional groups without the interference of the amino group . The Boc group can be removed when no longer needed, using a strong acid such as trifluoracetic acid (TFA) .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-(Boc-amino)-3-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Deprotected amine (3R)-3-amino-3-methylpiperidine.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

    (3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: This compound also contains a Boc-protected amino group but differs in its additional hydroxy and phenyl substituents.

    tert-Butyl carbamate: A simpler compound with a Boc-protected amino group, used in similar synthetic applications.

Uniqueness: (3R)-3-(Boc-amino)-3-methylpiperidine is unique due to its specific piperidine ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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